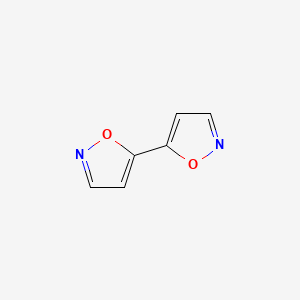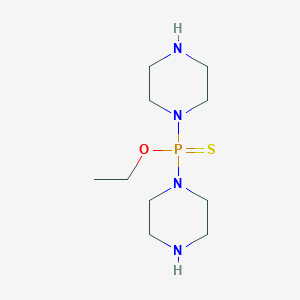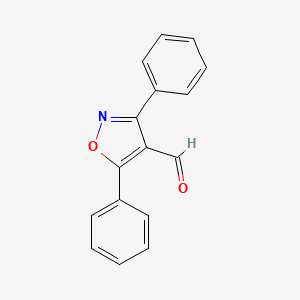![molecular formula C9H5NO2 B12898809 Furo[3,2-G]benzoxazole CAS No. 25885-39-6](/img/structure/B12898809.png)
Furo[3,2-G]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[6,7-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-bromoacetophenone, followed by cyclization to form the benzofuran ring. The oxazole ring is then formed through further cyclization reactions .
Industrial Production Methods: Industrial production of Benzofuro[6,7-d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and continuous flow reactors to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzofuro[6,7-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuro[6,7-d]oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzofuro[6,7-d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuro[6,7-d]oxazole derivatives are explored for their potential as therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Benzofuro[6,7-d]oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the oxazole ring.
Oxazole: Contains the oxazole ring but lacks the benzofuran ring.
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Benzofuro[6,7-d]oxazole is unique due to its fused ring system, which combines the properties of both benzofuran and oxazole. This fusion results in enhanced biological activity and chemical reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
25885-39-6 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,2-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-9(12-5-10-7)8-6(1)3-4-11-8/h1-5H |
InChI Key |
UATAEFFLDHCSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CO3)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


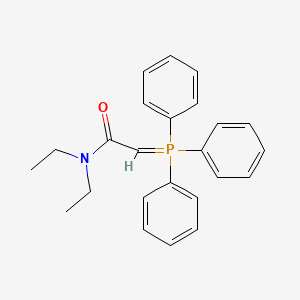
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
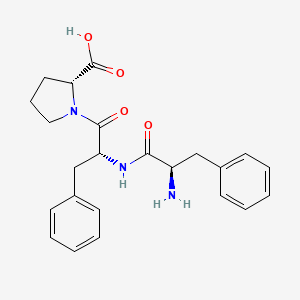
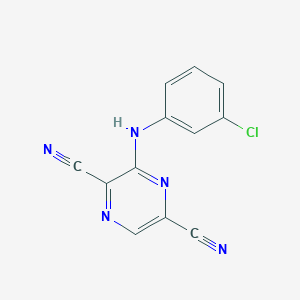
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
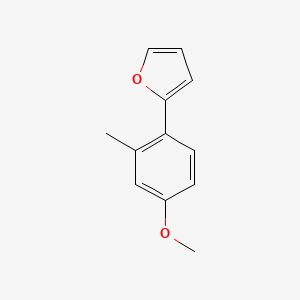
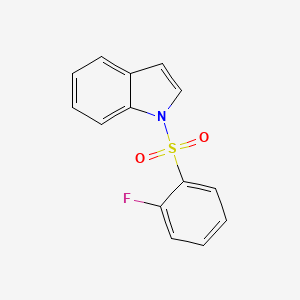
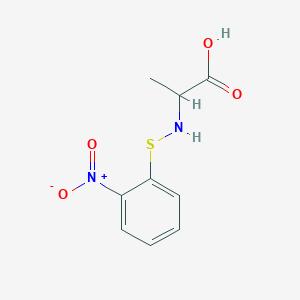
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
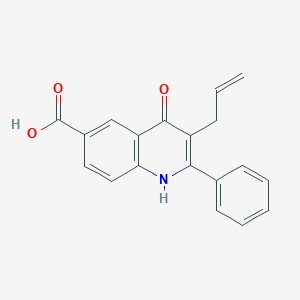
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
